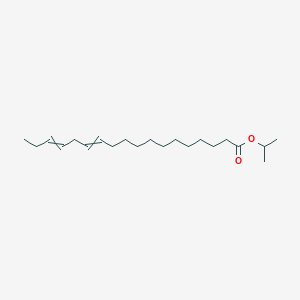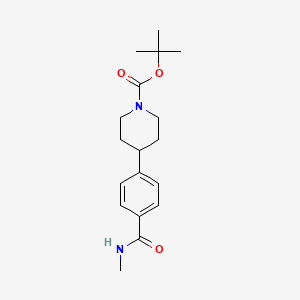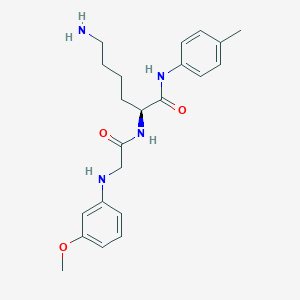![molecular formula C6H10F3NO B12629772 [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol CAS No. 921224-83-1](/img/structure/B12629772.png)
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines, followed by functionalization to introduce the trifluoromethyl and hydroxymethyl groups. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and subsequent functionalization .
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted derivatives, depending on the reaction pathway and conditions employed .
Aplicaciones Científicas De Investigación
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring but lacking the trifluoromethyl group.
Prolinol: Another pyrrolidine derivative with a hydroxymethyl group but without the trifluoromethyl substitution.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which confer distinct physicochemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxymethyl group provides a site for further functionalization .
Propiedades
Número CAS |
921224-83-1 |
|---|---|
Fórmula molecular |
C6H10F3NO |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(4-11)2-1-3-10-5/h10-11H,1-4H2/t5-/m0/s1 |
Clave InChI |
LQAUJJXOOOCFAF-YFKPBYRVSA-N |
SMILES isomérico |
C1C[C@](NC1)(CO)C(F)(F)F |
SMILES canónico |
C1CC(NC1)(CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)

![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)

![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)


![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)

